molecular formula C15H20O2 B1219049 Isovelleral CAS No. 37841-91-1

Isovelleral

Cat. No.: B1219049
CAS No.: 37841-91-1
M. Wt: 232.32 g/mol
InChI Key: PJAAESPGJOSQGZ-UHFFFAOYSA-N
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Description

Isovelleral: is a volatile sesquiterpene dialdehyde compound produced by certain fungi, particularly those in the genus Russula. It is known for its significant antifungal properties, making it a subject of interest in agricultural and biological research .

Mechanism of Action

Target of Action

Isovelleral, a volatile compound produced by ectomycorrhizal Russula fungi, primarily targets the Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) . TRPA1 is a member of the transient receptor potential channel family and plays a crucial role in sensing environmental stimuli .

Mode of Action

This compound interacts with its target, TRPA1, and exhibits significant antifungal activity . The compound’s interaction with TRPA1 is likely related to its general fungicidal action . The exact mechanism of interaction between this compound and trpa1 requires further study .

Biochemical Pathways

This compound affects the oxidative catabolic pathway for branched-chain amino acids (BCAAs) . This pathway is crucial for fundamental biological processes such as cell fate decision . This compound’s influence on this pathway suggests a potential mechanism by which it can shape gene expression and subsequent health outcomes .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

This compound exhibits significant antifungal activity. It inhibits the germination of conidia of phytopathogenic fungi, indicating that the active compound has fungicidal activity . The molecular and cellular effects of this compound’s action primarily manifest as this antifungal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound by Russula fungi is influenced by the fungi’s environment . Additionally, early changes in DNA methylation, a process influenced by environmental factors, have been proposed to dictate how an organism responds to stressors later in life . This suggests that environmental factors could potentially influence the action of this compound, although more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

Isovelleral plays a crucial role in biochemical reactions, particularly in its interaction with fungal pathogens. It has been identified as a major antifungal compound in the extracts of Russula species. This compound interacts with conidial germination of phytopathogenic fungi such as Alternaria brassicicola, inhibiting their growth at very low vapor concentrations . The nature of these interactions involves the disruption of fungal cell membranes, leading to cell death.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with fungal cell membranes. This compound exerts its effects by integrating into the lipid bilayer of the cell membrane, causing increased permeability and subsequent leakage of cellular contents. This leads to the inhibition of conidial germination and fungal growth. Additionally, this compound may inhibit specific enzymes involved in fungal metabolism, further contributing to its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its antifungal activity may decrease with prolonged exposure to environmental factors such as light and temperature. Long-term studies have shown that this compound can maintain its antifungal properties for extended periods, although its efficacy may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant antifungal activity without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including damage to non-target cells and tissues. Threshold effects have been observed, where the antifungal activity of this compound increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Transport and Distribution

This compound is transported and distributed within fungal cells and tissues through passive diffusion. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within fungal cells are influenced by its chemical properties and the presence of specific transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is primarily within the cell membrane, where it exerts its antifungal activity. This compound may also localize to other cellular compartments, such as the cytoplasm, depending on its interactions with specific biomolecules. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Extraction from Natural Sources: Isovelleral can be extracted from the fruiting bodies of fungi.

    Chemical Synthesis: Synthetic routes for this compound involve the preparation of its bicyclo[4,1,0]hept-2-en-1,2-dicarbaldehyde system.

Industrial Production Methods: : Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Isovelleral can undergo oxidation reactions, which may alter its aldehyde groups.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: Substitution reactions can occur at the double bonds or aldehyde groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Isovelleral is unique due to its potent antifungal activity at very low concentrations and its volatile nature, which allows it to act as a fumigant .

Properties

IUPAC Name

5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAAESPGJOSQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37841-91-1
Record name Isovelleral
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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